molecular formula C24H21N5OS B2720778 N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 796977-45-2

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2720778
CAS No.: 796977-45-2
M. Wt: 427.53
InChI Key: ISKJFHQBVNOOAF-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazoquinazoline core, which is fused with a thioether linkage to an acetamide group substituted with a dimethylamino phenyl group.

Preparation Methods

The synthesis of N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with o-nitrobenzaldehyde to form the benzimidazoquinazoline core. This intermediate is then subjected to thiolation using a suitable thiol reagent, followed by acylation with 4-(dimethylamino)phenylacetyl chloride to yield the final product .

Industrial production methods for such compounds often involve optimizing reaction conditions to improve yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like iodine and TBHP, reducing agents like Pd/C and hydrogen, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazoquinazoline core is known to interact with DNA and enzymes involved in cell proliferation, leading to its anticancer activity. The thioether linkage and dimethylamino group contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide include other benzimidazoquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c1-28(2)17-13-11-16(12-14-17)25-22(30)15-31-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h3-14H,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJFHQBVNOOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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